N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11439195
InChI: InChI=1S/C15H13N3O5/c1-23-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+
SMILES: COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O
Molecular Formula: C15H13N3O5
Molecular Weight: 315.28 g/mol

N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide

CAS No.:

Cat. No.: VC11439195

Molecular Formula: C15H13N3O5

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide -

Specification

Molecular Formula C15H13N3O5
Molecular Weight 315.28 g/mol
IUPAC Name N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-nitrobenzamide
Standard InChI InChI=1S/C15H13N3O5/c1-23-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+
Standard InChI Key IPXDUBUZMSYEJN-CXUHLZMHSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])O
SMILES COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O
Canonical SMILES COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound features a benzohydrazide backbone (C₆H₅-CONH-NH₂) modified at the hydrazine nitrogen by a 2-nitrobenzoyl group and a 4-hydroxy-3-methoxybenzylidene substituent. The E-configuration of the hydrazone linkage (C=N) is stabilized by conjugation with the aromatic rings and intramolecular hydrogen bonding between the hydroxyl and nitro groups .

Molecular Formula: C₁₅H₁₃N₃O₅
Molecular Weight: 315.28 g/mol
Key Functional Groups:

  • Hydrazone (-NH-N=C-)

  • Nitro (-NO₂) at benzohydrazide C2

  • Methoxy (-OCH₃) and phenolic -OH at benzylidene C3 and C4

Spectroscopic Characterization

TechniqueData Highlights
IR (KBr)υ ~3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O), 1530 & 1350 cm⁻¹ (asymmetric/symmetric NO₂)
¹H NMRδ 11.2 ppm (s, 1H, -OH), 8.5 ppm (s, 1H, N=CH), 3.9 ppm (s, 3H, -OCH₃)
MS (ESI+)m/z 316.09 [M+H]⁺, 338.07 [M+Na]⁺; Fragmentation peaks at m/z 180 (C₇H₆NO₃⁺)

Computational Analysis

Density Functional Theory (DFT) calculations predict a planar geometry with a dihedral angle of 8.2° between the benzohydrazide and benzylidene rings. The HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, favoring electrophilic substitution at the benzylidene ring .

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a two-step protocol:

Step 1: Preparation of 2-Nitrobenzohydrazide
2-Nitrobenzoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate in ethanol .

Step 2: Condensation with 4-Hydroxy-3-Methoxybenzaldehyde
Equimolar amounts of 2-nitrobenzohydrazide and the aldehyde are ground mechanically under solvent-free conditions for 15–30 minutes, yielding the product in 85–92% purity .

ParameterOptimal Conditions
SolventSolvent-free (mechanochemical)
CatalystNone required
TemperatureRoom temperature (25°C)
Reaction Time20 minutes

Green Chemistry Metrics

  • Atom Economy: 94%

  • E-Factor: 0.3 (minimal waste)

  • Process Mass Intensity: 1.5

This method aligns with sustainable practices by eliminating toxic solvents and reducing energy consumption .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.7
DMSO23.4
Acetone5.9

Thermal Stability

DSC Analysis:

  • Melting Point: 218–220°C (sharp endothermic peak)

  • Decomposition: Starts at 240°C (exothermic due to nitro group degradation)

Biological Activity

In Vitro Anti-Inflammatory Assay

The compound inhibits COX-2 with an IC₅₀ of 12.3 μM, outperforming indomethacin (IC₅₀ = 18.7 μM) in LPS-induced RAW 264.7 macrophages .

Concentration (μM)% COX-2 Inhibition
538.2
1064.7
2082.1

Antimicrobial Screening

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 16 μg/mL

  • MBC: 32 μg/mL

The nitro group enhances membrane permeability, disrupting bacterial lipid bilayers .

Structure-Activity Relationships (SAR)

  • Nitro Position: 2-Nitro substitution improves COX-2 selectivity over 4-nitro analogs (3.2-fold) .

  • Methoxy Group: The 3-methoxy on the benzylidene ring augments π-π stacking with enzyme active sites.

  • Hydroxyl Group: Essential for hydrogen bonding with Arg120 in COX-2 (docking score: -9.4 kcal/mol) .

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